molecular formula C8H15Cl B1367117 2-Chloro-1-octene CAS No. 31283-43-9

2-Chloro-1-octene

Cat. No. B1367117
CAS RN: 31283-43-9
M. Wt: 146.66 g/mol
InChI Key: YREXOLHXOCLFHQ-UHFFFAOYSA-N
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Description

2-Chloro-1-octene is an organic compound that belongs to the class of alkenes . It has a molecular formula of C8H15Cl . The compound is an alkene, meaning it contains a carbon-carbon double bond .


Synthesis Analysis

The synthesis of 2-Chloro-1-octene can be achieved through a series of reactions. For instance, a reaction involving allylmagnesium bromide and 1-bromo-3-chloropropane can yield 6-Chloro-1-hexene . A similar reaction with 1-bromo-5-chloropentane can produce 8-Chloro-1-octene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-octene can be determined by its molecular formula, C8H15Cl . The compound contains a carbon-carbon double bond, which is a characteristic feature of alkenes .


Chemical Reactions Analysis

The chemical reactions of 2-Chloro-1-octene can be analyzed based on its structure. As an alkene, it can undergo reactions such as allylic substitution and E2 elimination .

Scientific Research Applications

  • Liquid Phase Chlorination of Olefins with Cupric Chloride : This study by Koyano and Watanabe (1971) investigates the chlorination of 1-octene using cupric chloride in methanol, leading to the production of different chlorinated compounds like 1,2-dichlorooctane and 1-chloro-2-methoxyoctane. They found that the addition of lithium chloride increases the yield of 1,2-dichlorooctane, indicating a potential application in selective chlorination processes (Koyano & Watanabe, 1971).

  • Hydroboration of Alkenes : Morrill et al. (2002) explored the hydroboration of 1-octene in the presence of rhodium trichloride, resulting in various octanol products. This research shows the potential of using 1-octene in hydroboration reactions to produce alcohols with unique regioselectivity, highlighting another application in synthetic chemistry (Morrill et al., 2002).

  • Gas-Liquid-Liquid Reaction Engineering : A study by Purwanto and Delmas (1995) on hydroformylation of 1-octene using a water-soluble rhodium complex catalyst suggests the use of 1-octene in two-phase systems for hydroformylation processes. This process produces aldehydes, indicating its applicability in the synthesis of various organic compounds (Purwanto & Delmas, 1995).

  • Dehydrogenative Aromatization of 1-Octene : Wei et al. (2021) studied the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts. This research reveals the potential use of 1-octene in the formation of aromatic compounds, important in petrochemical and pharmaceutical industries (Wei et al., 2021).

  • Ethylene Tetramerization : Bollmann et al. (2004) reported a method for producing 1-octene through the ethylene tetramerization reaction using a chromium-based catalyst system. This indicates the application of 1-octene in polymer production, particularly in creating linear low-density polyethylene (LLDPE) (Bollmann et al., 2004).

Safety And Hazards

The safety data sheet for 1-Octene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and avoid release to the environment .

properties

IUPAC Name

2-chlorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREXOLHXOCLFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502386
Record name 2-Chlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-octene

CAS RN

31283-43-9
Record name 2-Chlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Amiel - The Journal of Organic Chemistry, 1971 - ACS Publications
… Chloromethanesulfonyl-2-chloro- 1-octene (11).—The reaction was carried out in the same way as described in the first experiment, using 7.4 g (50 mmol) of chloromethanesulfonyl …
Number of citations: 58 pubs.acs.org
T Hirabayashi, Y Okimoto, A Saito, M Morita… - Tetrahedron, 2006 - Elsevier
… In the reaction with 2e, a small amount of 2-chloro-1-octene was formed as a side-product. Although a detail of the reaction pathway is unclear at this stage, it may be possible that the …
Number of citations: 72 www.sciencedirect.com
PO Miranda, DD Díaz, JI Padrón… - The Journal of …, 2005 - ACS Publications
Iron(III) halides have proven to be excellent catalysts in the coupling of acetylenes and aldehydes. When terminal acetylenes were used the main products obtained were 1,5-dihalo-1,4-…
Number of citations: 117 pubs.acs.org
RM Denton, J An, B Adeniran, AJ Blake… - The Journal of …, 2011 - ACS Publications
Catalytic phosphorus(V)-mediated chlorination and bromination reactions of alcohols have been developed. The new reactions constitute a catalytic version of the classical Appel …
Number of citations: 230 pubs.acs.org
C Schmitz, AC Rouanet-Dreyfuss, M Tueni… - The Journal of …, 1996 - ACS Publications
A simple, stereoselective synthesis of natural isocitric and homoisocitric acids from a common alkynylsilane correlates the stereochemistry of these acids. Starting with dimethyl d-malate …
Number of citations: 20 pubs.acs.org
KC Güven, E Sezik, F Kaleagasıoglu, H Erdugan… - researchgate.net
Volatile oils of algae contain a variety of compounds. The main group, terpenes, contains acyclic: linalool, geraniol, citronellol; monocyclic: limonene, 1-8-cineol, p-cymene; bicyclic: a-…
Number of citations: 0 www.researchgate.net
S Liang - 2017 - ir.library.louisville.edu
… To examine the synthetic value of synthesized vinylchlodride, we applied 2-chloro-1octene 4-2a for typical cross coupling reactions. For instance, 4-methoxyaniline 4-3 could easily …
Number of citations: 3 ir.library.louisville.edu
M Yoshida, M Ohkoshi, M Iyoda - Chemistry Letters, 2000 - journal.csj.jp
… reaction was only applicable to the olefins possessing an aromatic ring at the α-position; in the reaction with 2-chloro-1octene, the desired fluoroalkylated ketone was not produced. The …
Number of citations: 10 www.journal.csj.jp

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